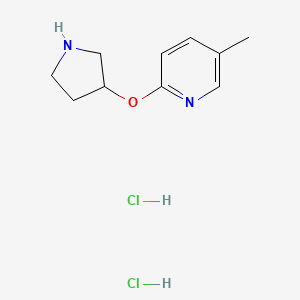
5-メチル-2-(ピロリジン-3-イルオキシ)ピリジン二塩酸塩
概要
説明
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl. It is a derivative of pyridine, featuring a methyl group at the 5-position and a pyrrolidin-3-yloxy group at the 2-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
科学的研究の応用
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 3-hydroxypyrrolidine as the starting materials.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The mixture is heated to around 80-100°C to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Pyridine N-oxide: Formed by oxidation of the pyridine ring.
Amine Derivatives: Formed by reduction of the pyridine ring.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
作用機序
The mechanism by which 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
2-(pyrrolidin-3-yloxy)pyridine
5-methylpyridine
3-(pyrrolidin-3-yloxy)pyridine
特性
IUPAC Name |
5-methyl-2-pyrrolidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9;;/h2-3,6,9,11H,4-5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSLCTGKXCBRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1484988.png)
![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)
![4-[(4-Chlorophenoxy)methyl]piperidine HCl](/img/structure/B1484991.png)

![3-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B1484993.png)

![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)
![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)
![1-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485001.png)


![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485006.png)
![(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485009.png)

